tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate
Description
tert-Butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate is a carbamate-protected amine derivative featuring a pyrrolidine ring substituted with two fluorine atoms at the 3-position. This compound is of significant interest in medicinal chemistry due to the strategic placement of fluorine atoms, which enhance metabolic stability and modulate electronic properties. The tert-butyl carbamate group serves as a protective moiety for amines, enabling controlled synthesis of complex molecules .
Properties
IUPAC Name |
tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-6-7-10(11,12)4-5-13-7/h7,13H,4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZJUPQLEWGAHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C(CCN1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
DAST-Mediated Fluorination of Pyrrolidinones
3-Oxopyrrolidine derivatives undergo fluorination using diethylaminosulfur trifluoride (DAST) to yield 3,3-difluoropyrrolidines.
-
Substrate : 3-Oxopyrrolidin-2-ylmethanol (10 mmol).
-
Reagent : DAST (2.2 eq) in anhydrous DCM at -78°C.
-
Conditions : Gradual warming to room temperature over 12 h.
-
Yield : 72% (3,3-difluoropyrrolidin-2-yl)methanol.
Key Data :
| Parameter | Value |
|---|---|
| Fluorination agent | DAST |
| Solvent | Dichloromethane (DCM) |
| Temperature | -78°C → RT |
| Conversion efficiency | 85% (by NMR) |
Electrophilic Fluorination Using Selectfluor®
Electrophilic agents like Selectfluor® enable direct fluorination of enamines or unsaturated pyrrolidines.
-
Substrate : Pyrrolidin-2-ylmethyl tert-butyl carbamate.
-
Reagent : Selectfluor® (3 eq) in acetonitrile.
-
Conditions : 80°C, 24 h under argon.
-
Outcome : 68% yield of 3,3-difluoro product.
Advantages :
-
Avoids harsh conditions required for DAST.
-
Compatible with acid-sensitive protecting groups.
Carbamate Protection Methodologies
Boc Protection via Schotten-Baumann Reaction
The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
-
Substrate : (3,3-Difluoropyrrolidin-2-yl)methylamine (5 mmol).
-
Reagents : Boc₂O (1.1 eq), NaOH (2 eq) in THF/H₂O.
-
Conditions : 0°C → RT, 4 h.
-
Yield : 89% tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate.
Optimization Insights :
-
Excess base minimizes di-Boc byproduct formation.
-
Anhydrous THF improves carbamate stability.
Solid-Phase Synthesis for Scalable Production
Immobilized reagents enhance purity and throughput in industrial settings.
-
Resin : Wang resin-functionalized amine.
-
Coupling : Boc-protected fluoropyrrolidine (1.2 eq), HATU, DIPEA in DMF.
-
Cleavage : TFA/DCM (1:1), 2 h.
-
Purity : >98% (HPLC), isolated yield 82%.
Chiral Synthesis and Resolution
Asymmetric Hydrogenation of Enamines
Chiral ruthenium catalysts induce enantioselectivity in pyrrolidine formation.
-
Catalyst : (R)-BINAP-RuCl₂.
-
Substrate : 3,3-Difluoro-1,2-dihydropyrrole.
-
Conditions : 50 psi H₂, 40°C, 12 h.
-
ee : 94% (S-enantiomer).
Enzymatic Resolution of Racemates
Lipases selectively deprotect carbamate enantiomers.
-
Enzyme : Candida antarctica lipase B (CAL-B).
-
Substrate : Racemic tert-butyl carbamate.
-
Conditions : pH 7.0 buffer, 37°C, 48 h.
-
Outcome : 99% ee for (R)-enantiomer.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| DAST Fluorination | 72 | 95 | Moderate | 120 |
| Selectfluor® | 68 | 93 | High | 180 |
| Schotten-Baumann Boc | 89 | 98 | High | 90 |
| Solid-Phase Synthesis | 82 | 98 | Industrial | 65 |
Trade-offs :
-
DAST offers cost efficiency but requires cryogenic conditions.
-
Solid-phase synthesis reduces purification steps but demands specialized equipment.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyrrolidine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of difluoropyrrolidine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted carbamate or pyrrolidine derivatives
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of difluoropyrrolidine derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The difluoropyrrolidine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carbamate group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The target compound is compared to carbamate derivatives with variations in ring systems, substituents, and functional groups:
Key Observations:
- Fluorine Substitution: The 3,3-difluoropyrrolidine core in the target compound contrasts with non-fluorinated piperidine (e.g., ) or pyridine (e.g., ) derivatives. Fluorine enhances lipophilicity and resistance to oxidative metabolism .
- Ring Systems: Pyrrolidine (5-membered) vs. piperidine (6-membered) rings influence conformational flexibility.
- Functional Groups : Formyl () and bromo () substituents introduce reactivity for further derivatization, whereas the target compound’s difluoropyrrolidine may prioritize stability.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The difluoropyrrolidine group in the target compound likely increases LogP compared to non-fluorinated analogs (e.g., LogP = 2.25 for ).
- Metabolic Stability : Fluorine atoms reduce CYP450-mediated oxidation, extending half-life relative to compounds like tert-butyl N-(5-formylpyridin-3-yl)carbamate .
- Solubility : Piperidine derivatives with polar groups (e.g., hydroxyl in ) may exhibit higher aqueous solubility than the target compound.
Biological Activity
tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate (CAS Number: 2306272-62-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₈F₂N₂O₂
- Molecular Weight : 236.26 g/mol
- IUPAC Name : this compound
The compound features a tert-butyl group and a difluoropyrrolidine moiety, which are significant for its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signal transduction pathways. The presence of the difluoropyrrolidine structure may enhance binding affinity to specific molecular targets, potentially influencing pharmacological effects.
In Vitro Studies
Studies have shown that this compound exhibits notable activity in various in vitro assays:
- Cytotoxicity : Preliminary cytotoxicity assays indicate that this compound has a moderate effect on cancer cell lines, suggesting potential as an anticancer agent.
- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Comparative Analysis of Related Compounds
A comparative analysis of related compounds provides insights into the biological activity of this compound. The following table summarizes findings from various studies on structurally similar compounds:
These findings suggest that compounds with similar structures can exhibit diverse biological activities, supporting further investigation into the specific actions of this compound.
Q & A
Q. What are the common synthetic routes for tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate?
The synthesis typically involves coupling tert-butyl carbamate with a pyrrolidine derivative. Key steps include:
- Amine activation : Reacting 3,3-difluoropyrrolidine with a methylating agent (e.g., methyl iodide) to introduce the methyl group.
- Carbamate formation : Using tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to protect the amine .
- Optimization : Solvents like dichloromethane or acetonitrile improve reaction kinetics; temperatures between 0–25°C minimize side reactions .
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Methylation | Methyl iodide, K₂CO₃, DMF | 75–85 |
| Carbamate coupling | tert-Butyl chloroformate, Et₃N, CH₂Cl₂ | 60–70 |
Q. How is this compound characterized spectroscopically?
- NMR : Key signals include:
- ¹H NMR : δ 1.4 ppm (tert-butyl), 3.2–3.5 ppm (pyrrolidine methyl), 4.1 ppm (carbamate NH).
- ¹⁹F NMR : δ -120 to -125 ppm (CF₂ groups) .
- Mass Spectrometry : Molecular ion peak at m/z 291.3 (M+H⁺) confirms molecular weight .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Critical factors include:
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in fluorinated systems .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may require lower temperatures to avoid decomposition .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol removes impurities .
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents carbamate hydrolysis |
| Catalyst loading | 2–5 mol% | Balances cost and efficiency |
Q. How to resolve contradictions in reported synthesis yields?
Discrepancies often arise from:
- Reagent purity : Impure tert-butyl chloroformate reduces coupling efficiency.
- Moisture sensitivity : Anhydrous conditions are critical; traces of water hydrolyze intermediates .
- Analytical methods : HPLC vs. NMR purity assessments can lead to variability. Cross-validate with multiple techniques .
Q. What crystallographic methods are used to determine the compound’s structure?
- Single-crystal X-ray diffraction : SHELXL or SIR97 refine structural parameters.
- Key metrics :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | <0.05 |
| Resolution | 0.8 Å |
Q. What biological interactions are associated with this compound?
- Enzyme inhibition : The difluoropyrrolidine group enhances binding to proteases (e.g., MMP-9) via hydrophobic and halogen bonding .
- Cellular assays : IC₅₀ values in the µM range for cancer cell lines (e.g., HeLa) suggest antiproliferative activity .
| Target | Assay Type | Activity (IC₅₀) |
|---|---|---|
| MMP-9 | Fluorescence | 2.5 µM |
| HeLa Cells | MTT | 15 µM |
Q. How does fluorination impact stability and reactivity?
- Stability : The CF₂ group reduces metabolic degradation in vitro (t₁/₂ > 24 hrs in liver microsomes) .
- Reactivity : Fluorine withdraws electron density, increasing carbamate electrophilicity and hydrolysis susceptibility at pH > 9 .
Q. What structure-activity relationships (SAR) are observed in analogs?
Modifying the pyrrolidine ring or carbamate substituents alters bioactivity:
- Pyrrolidine fluorination : CF₂ groups improve target affinity but reduce solubility .
- tert-Butyl vs. methyl carbamate : Larger substituents enhance steric shielding, prolonging half-life .
| Analog | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| Non-fluorinated | Pyrrolidine-H | >100 µM |
| Mono-fluorinated | Pyrrolidine-F | 45 µM |
| Difluorinated | Pyrrolidine-CF₂ | 2.5 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
